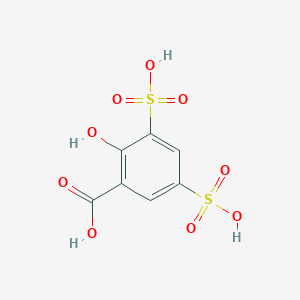![molecular formula C17H24N2O5S B14621787 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid CAS No. 56753-68-5](/img/structure/B14621787.png)
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is an organic compound that belongs to the class of carboxylic acids It features a complex structure with a phenylethenesulfonyl group, a carbamoyl group, and an octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the Phenylethenesulfonyl Intermediate: This step involves the reaction of phenylethene with a sulfonyl chloride in the presence of a base to form the phenylethenesulfonyl intermediate.
Carbamoylation: The phenylethenesulfonyl intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Octanoic Acid: Finally, the carbamoyl intermediate is coupled with octanoic acid under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also interfere with metabolic pathways by inhibiting key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid: Similar structure but with a shorter carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}decanoic acid: Similar structure but with a longer carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its intermediate chain length allows for balanced hydrophobic and hydrophilic interactions, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
56753-68-5 |
|---|---|
Molekularformel |
C17H24N2O5S |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(2-phenylethenylsulfonylcarbamoylamino)octanoic acid |
InChI |
InChI=1S/C17H24N2O5S/c1-2-3-4-8-11-15(16(20)21)18-17(22)19-25(23,24)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,2-4,8,11H2,1H3,(H,20,21)(H2,18,19,22) |
InChI-Schlüssel |
NKTCLGOGLJSSPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


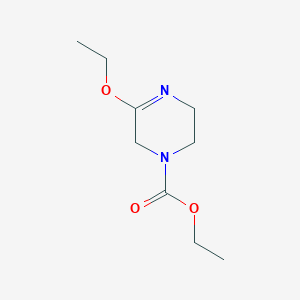
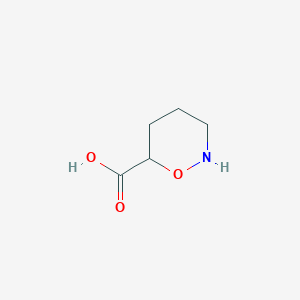
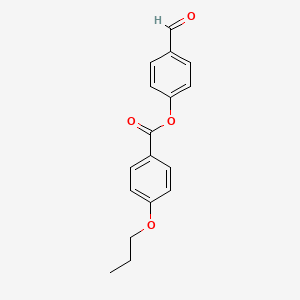

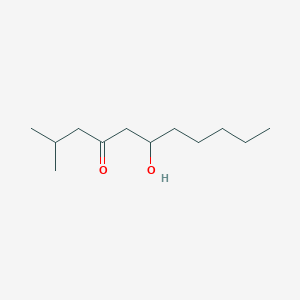
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
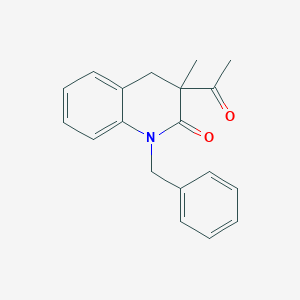
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

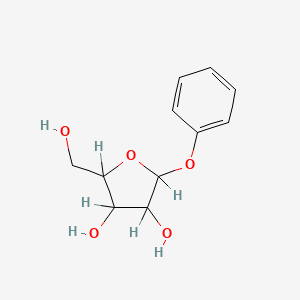
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
